molecular formula C14H21NO B14841276 5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine

5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine

Cat. No.: B14841276
M. Wt: 219.32 g/mol
InChI Key: XFRJKHSMHIRBEL-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and ethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of cyclopropyl bromide, tert-butylamine, and ethylpyridine as starting materials. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine: Similar structure with a tert-butoxy group instead of tert-butyl.

    3-Tert-butyl-5-cyclopropoxy-2-ethylpyridine: Similar structure with different positioning of substituents.

Uniqueness

5-Tert-butyl-3-cyclopropoxy-2-ethylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-tert-butyl-3-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C14H21NO/c1-5-12-13(16-11-6-7-11)8-10(9-15-12)14(2,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

XFRJKHSMHIRBEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(C)(C)C)OC2CC2

Origin of Product

United States

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